N-(3,4-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]acetamide is a complex organic compound with a unique structure that includes a piperidine ring, a pyrimidine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the piperidine ring, and finally, the attachment of the acetamide group. Common reagents used in these reactions include various amines, aldehydes, and acylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
Ferrocene: An organometallic compound with Fe-C bonds, used in various chemical applications.
Al3Zr: A nanocrystalline intermetallic compound used in materials science.
Uniqueness
N-(3,4-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]acetamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H29N5O3 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl]acetamide |
InChI |
InChI=1S/C23H29N5O3/c1-13-6-8-28(9-7-13)23-26-20-18(22(31)27-23)11-16(21(30)25-20)12-19(29)24-17-5-4-14(2)15(3)10-17/h4-5,10,13,16H,6-9,11-12H2,1-3H3,(H,24,29)(H2,25,26,27,30,31) |
InChI Key |
WRNOOLOGJBPSKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(CC(C(=O)N3)CC(=O)NC4=CC(=C(C=C4)C)C)C(=O)N2 |
Origin of Product |
United States |
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